REACTION_CXSMILES
|
[Na+].O1C=CCCC1C([O-])=O.O1CCCCC1C(O)=O.C(Cl)(=O)C(Cl)=O.C(N1CCNCC1)C1C=CC=CC=1.C([N:46]1[CH2:51][CH2:50][N:49]([C:52]([CH:54]2[CH2:59][CH2:58][CH2:57][CH2:56][O:55]2)=[O:53])[CH2:48][CH2:47]1)C1C=CC=CC=1>>[O:55]1[CH2:56][CH2:57][CH2:58][CH2:59][CH:54]1[C:52]([N:49]1[CH2:50][CH2:51][NH:46][CH2:47][CH2:48]1)=[O:53] |f:0.1|
|
Name
|
formula III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].O1C(CCC=C1)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)C(=O)O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
N-benzyl-N'-(tetrahydropyran-2-carbonyl)piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C1OCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)C(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |